molecular formula C24H20ClN5O2S B2674871 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893785-51-8

7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2674871
CAS No.: 893785-51-8
M. Wt: 477.97
InChI Key: VWHMGVDPTBQWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical with the molecular formula C23H18ClN5O2S and a molecular weight of 463.94 . It is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 463.94 . More specific properties like melting point, boiling point, solubility, etc., are not available in the resources I found.

Scientific Research Applications

Antihistaminic Activity

A novel approach to antihistaminic agents involved the synthesis of various triazoloquinazolin-5-one derivatives. Among these, specific compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, indicating potential as new classes of H1-antihistaminic agents. These compounds were synthesized through innovative routes, highlighting their efficacy in vivo with minimal sedation compared to traditional medications like chlorpheniramine maleate, suggesting a promising direction for developing non-sedative antihistamines (Alagarsamy et al., 2008), (Gobinath et al., 2015).

Anticancer Activity

Research on triazoloquinolin-7-amine–derived ureas revealed their potential as anticancer agents. This class of compounds demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro. The structure-activity relationship studies of these compounds provide valuable insights into designing effective anticancer therapies (Reddy et al., 2015).

Hypotensive Activity

The synthesis of octahydroquinazoline derivatives showed high hypotensive effects through α(1)-blocking activity. These compounds were structurally similar to prazosin but did not cause reflex tachycardia, indicating their potential as safer alternatives for hypertension management (El-Sabbagh et al., 2010).

Diuretic Agents

Studies on quinazolinone derivatives incorporating a thiazole or 1,3,4-thiadiazole moiety revealed significant diuretic activity. This research suggests the therapeutic potential of these compounds in managing conditions that benefit from diuresis (Maarouf et al., 2004).

Antimicrobial and Nematicidal Properties

Triazoloquinazolinylthiazolidinones have been identified as a new class of antimicrobial and nematicidal agents. Their synthesis and testing indicated significant activity against various bacterial and fungal strains, as well as nematodes. These findings open avenues for the development of novel treatments in agriculture and infectious diseases (Reddy et al., 2016).

Properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-14-4-8-18(9-5-14)26-22-20-13-17(25)7-11-21(20)30-23(27-22)24(28-29-30)33(31,32)19-10-6-15(2)16(3)12-19/h4-13H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMGVDPTBQWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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